- Preparation of guggulsterone intermediate, China, , ,
Cas no 95975-55-6 (Guggulsterone)

Guggulsterone 化学的及び物理的性質
名前と識別子
-
- (Z)-Guggulsterone
- (17Z)-Pregna-4,17(20)-diene-3,16-dione
- Guggulsterone
- Guggulsterone E&Z
- (4,17(20)t)-Pregnadien-3,16-dion
- 4,17(20)-Z-pregnadiene-3,16-dione
- CIS GUGGULSTERONE
- E-guggulsterone
- GUGGULESTERONE Z
- GUGGULSTERONE (Z FORM)
- GUGGULSTERONE Z
- Guggulsterone Z (25 mg)
- GUGGULSTERONE Z(P)
- GUGULSTERONE
- Neuropeptide W-23 (human)
- Z-Gugglesterone
- Z-Guggulsteron
- Z-guggulsterone
- Guggulsterones E&Z
- B6925
- (8S,9R,10R,13R,14S,17E)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]p
- Guglip
- Gugulipid
- Z/E-Guggulsterone
- 17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
- 95975-55-6
- DTXSID40860564
- FT-0775647
- HMS3268F19
- Q27163732
- E-Gugglesterone
- CHEBI:135338
- CHEMBL410683
- (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
- Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
- 39025-23-5
- NCGC00091910-01
- (Z)-Pregna-4,17(20)-diene-3,16-dione
- DTXSID1033539
- AS-79083
- MFCD01310757
- DA-53782
- 4,17(20)-trans-Pregnadiene-3,16-dione
- CCG-267610
- GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
- S3792
- DA-68827
- UNII-6CST3U34GN
- pregna-4,17Z(20)-diene-3,16-dione
- Guggulsterone; Guglip; Gugulipid;
- HY-107738
- (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
- Q27264514
- CHEBI:229515
- GUGGULSTERONE Z [USP-RS]
- Guggulsterone, (Z)-
- (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
- Pregna-4,17(20)-diene-3,16-dione, (17Z)-
- GUGGULSTERONE Z-FORM
- Pregna-4,17(20)-diene-3,16-dione
- Tox21_202518
- Guggulsterones Z
- BCP18087
- (17Z)-Guggulsterone
- (Z)-Guggulsterone, analytical standard
- GS
- AC-28813
- CAS-39025-23-5
- (Z)-Guggulsterone, >=89% (HPLC), powder
- AKOS015963432
- BRD-K26674531-001-02-1
- GUGGULSTERONE Z-FORM [MI]
- DTXCID9013539
- BDBM21725
- NCGC00260067-01
- AC-6215
- (17Z)-pregna-4,17-diene-3,16-dione
- Cis-Guggulsterone
- CS-0029421
- G60934
- BRD-K26674531-001-01-3
- 6CST3U34GN
- 4,17(20)-cis-Pregnadiene-3,6-dione
- SCHEMBL141657
-
- インチ: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1
- InChIKey: WDXRGPWQVHZTQJ-NRJJLHBYSA-N
- ほほえんだ: C[C@@]12C(=CC)C(=O)C[C@H]1[C@@H]1CCC3=CC(CC[C@]3(C)[C@H]1CC2)=O
計算された属性
- せいみつぶんしりょう: 312.20893g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 312.20893g/mol
- 単一同位体質量: 312.20893g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 23
- 複雑さ: 640
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 463.3±45.0 °C at 760 mmHg
- フラッシュポイント: 172.3±25.7 °C
- 屈折率: 1.557
- ようかいど: DMSO: 5 mg/mL
- PSA: 34.14000
- LogP: 4.64360
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Guggulsterone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: R37
- セキュリティの説明: S36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R37
Guggulsterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | G8225-5 mg |
Guggulsterone |
95975-55-6 | ≥98% | 5mg |
$142.90 | 2023-07-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S69013-1g |
Guggulsterones E&Z |
95975-55-6 | ≥98% | 1g |
¥2500.00 | 2022-01-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G95240-20mg |
Guggulsterones E&Z |
95975-55-6 | ,HPLC≥98% | 20mg |
¥1138.0 | 2023-09-07 | |
ChemScence | CS-0029421-5mg |
Guggulsterone |
95975-55-6 | 99.83% | 5mg |
$77.0 | 2022-04-26 | |
ChemScence | CS-0029421-50mg |
Guggulsterone |
95975-55-6 | 99.83% | 50mg |
$440.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5574-10 mg |
Guggulsterone E&Z |
95975-55-6 | 98.00% | 10mg |
¥1202.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873824-25mg |
Guggulsterone E&Z |
95975-55-6 | BR | 25mg |
¥2,500.00 | 2022-01-13 | |
TRC | G852003-10mg |
Z/E-Guggulsterone |
95975-55-6 | 10mg |
$ 121.00 | 2023-09-07 | ||
TRC | G852003-50mg |
Z/E-Guggulsterone |
95975-55-6 | 50mg |
$ 397.00 | 2023-04-15 | ||
TRC | G852003-5mg |
Z/E-Guggulsterone |
95975-55-6 | 5mg |
$ 81.00 | 2023-09-07 |
Guggulsterone 合成方法
ごうせいかいろ 1
1.2 Reagents: Aluminum isopropoxide ; 0.5 h, 105 - 110 °C; 110 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
ごうせいかいろ 2
- A process for the synthesis of pharmacologically active (E/Z)-guggulsterones, India, , ,
ごうせいかいろ 3
- Process for preparing (Z/E)-guggulsterones from 16-dehydropregnenolone acetate, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Process for preparing guggulsterones from 16-dihydropegnenolone acetate, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Preparation method of guggulsterone and intermediate used therein, Korea, , ,
ごうせいかいろ 6
- A process for the preparation of a pharmacologically active synthetic Z and E stereoisomeric mixture of guggulsterones, European Patent Organization, , ,
ごうせいかいろ 7
- Green preparation of guggulsterone, China, , ,
Guggulsterone Raw materials
Guggulsterone Preparation Products
Guggulsterone 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Guggulsteroneに関する追加情報
Recent Advances in Guggulsterone (95975-55-6) Research: Implications for Chemical Biology and Medicine
Guggulsterone (CAS: 95975-55-6), a bioactive phytosterol derived from the resin of the Commiphora mukul tree, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings on Guggulsterone, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in chemical biology and medicine. The compound's unique structure and biological activity make it a promising candidate for drug development, particularly in metabolic disorders, inflammation, and oncology.
Recent studies have elucidated the molecular targets of Guggulsterone, including the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). These nuclear receptors play critical roles in bile acid metabolism, lipid homeostasis, and drug metabolism. A 2023 study published in Nature Chemical Biology demonstrated that Guggulsterone acts as a selective antagonist of FXR, modulating bile acid synthesis and cholesterol metabolism. This finding has significant implications for the treatment of metabolic disorders such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).
In the field of oncology, Guggulsterone has shown promising anti-cancer properties. A 2024 preclinical study in Cancer Research revealed that Guggulsterone inhibits the proliferation of pancreatic cancer cells by downregulating the NF-κB signaling pathway. The study also highlighted the compound's ability to sensitize cancer cells to conventional chemotherapy, suggesting its potential as an adjunct therapy. These findings are particularly relevant given the limited treatment options for pancreatic cancer, which remains one of the most aggressive malignancies.
Beyond its metabolic and anti-cancer effects, Guggulsterone has demonstrated anti-inflammatory and immunomodulatory activities. A recent study in Journal of Medicinal Chemistry (2024) reported that Guggulsterone suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of macrophages. This property positions Guggulsterone as a potential therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).
Despite these promising findings, challenges remain in the clinical translation of Guggulsterone. Issues such as bioavailability, pharmacokinetics, and formulation stability need to be addressed. Recent advancements in drug delivery systems, including nanoparticle-based formulations, offer potential solutions to these challenges. A 2023 study in Advanced Drug Delivery Reviews explored the use of lipid-based nanoparticles to enhance the oral bioavailability of Guggulsterone, paving the way for more effective therapeutic applications.
In conclusion, Guggulsterone (95975-55-6) represents a versatile bioactive compound with broad therapeutic potential. Its ability to modulate key molecular targets, coupled with its favorable safety profile, makes it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and conducting rigorous clinical trials to validate its efficacy in humans. As the field of chemical biology continues to evolve, Guggulsterone is poised to play an increasingly important role in the development of novel therapeutics.

